molecular formula C19H20N4O2 B6929661 N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide

N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide

Cat. No.: B6929661
M. Wt: 336.4 g/mol
InChI Key: WQVSEMJKMUBRGA-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and significant roles in drug discovery and development

Properties

IUPAC Name

N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-10-14(7-8-16(13)19(25)22(2)3)20-12-15-11-18(24)23-9-5-4-6-17(23)21-15/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVSEMJKMUBRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC(=O)N3C=CC=CC3=N2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the benzamide moiety. Key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and formamide derivatives.

    Introduction of the benzamide group: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with 4-aminobenzamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.

    Interfering with cellular pathways: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Such as uracil, cytosine, and thymine, which are essential components of nucleic acids.

    Benzamide derivatives: Including various pharmaceuticals with diverse biological activities.

Uniqueness

N,N,2-trimethyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide stands out due to its unique combination of the pyrido[1,2-a]pyrimidine and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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